Tert-butyl 1-(4-fluorophenyl)cyclopropylcarbamate
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Overview
Description
Tert-butyl 1-(4-fluorophenyl)cyclopropylcarbamate is an organic compound with the molecular formula C14H18FNO2 It is a cyclopropylcarbamate derivative, characterized by the presence of a tert-butyl group and a 4-fluorophenyl group attached to the cyclopropyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 1-(4-fluorophenyl)cyclopropylcarbamate typically involves the reaction of tert-butyl chloroformate with 1-(4-fluorophenyl)cyclopropylamine. The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions to prevent hydrolysis of the chloroformate. The reaction proceeds as follows:
- Dissolve 1-(4-fluorophenyl)cyclopropylamine in anhydrous dichloromethane.
- Add triethylamine to the solution to act as a base.
- Slowly add tert-butyl chloroformate to the reaction mixture while maintaining a low temperature (0-5°C).
- Stir the reaction mixture at room temperature for several hours.
- Quench the reaction with water and extract the product with an organic solvent.
- Purify the product by column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 1-(4-fluorophenyl)cyclopropylcarbamate undergoes various chemical reactions, including:
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and tert-butyl alcohol.
Substitution: The fluorine atom on the phenyl ring can participate in nucleophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Oxidation: The cyclopropyl ring can be oxidized under specific conditions to form ring-opened products.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products Formed
Hydrolysis: 1-(4-fluorophenyl)cyclopropylamine and tert-butyl alcohol.
Substitution: Various substituted phenyl derivatives.
Oxidation: Ring-opened products with functionalized groups.
Scientific Research Applications
Tert-butyl 1-(4-fluorophenyl)cyclopropylcarbamate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its structural features.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of novel materials and chemical intermediates.
Mechanism of Action
The mechanism of action of tert-butyl 1-(4-fluorophenyl)cyclopropylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the fluorophenyl group enhances its binding affinity and selectivity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 1-(4-chlorophenyl)cyclopropylcarbamate
- Tert-butyl 1-(4-bromophenyl)cyclopropylcarbamate
- Tert-butyl 1-(4-methylphenyl)cyclopropylcarbamate
Uniqueness
Tert-butyl 1-(4-fluorophenyl)cyclopropylcarbamate is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This fluorine substitution can influence the compound’s reactivity, binding affinity, and overall stability, making it a valuable compound for specific research applications.
Biological Activity
Tert-butyl 1-(4-fluorophenyl)cyclopropylcarbamate (CAS No. 1255574-58-3) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies, along with a summary of research findings.
Chemical Structure and Synthesis
This compound features a cyclopropane ring substituted with a tert-butyl group and a 4-fluorophenyl moiety. The general formula for this compound is C14H18FNO2, with a molecular weight of approximately 251.3 g/mol.
Synthesis Methods
The synthesis of this compound typically involves:
- Formation of Cyclopropane : This can be achieved through cyclopropanation reactions using alkenes and diazo compounds.
- Carbamate Formation : The cyclopropane derivative is then reacted with tert-butyl isocyanate to form the carbamate linkage.
- Fluorination : The introduction of the fluorine atom can be accomplished through electrophilic aromatic substitution or direct fluorination methods.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Preliminary studies indicate that compounds with similar structures can act as inhibitors of monoamine oxidases (MAOs), which are critical in the metabolism of neurotransmitters.
Inhibition Studies
Research has shown that related fluorinated cyclopropylamines exhibit selective inhibition of MAO A and B. For instance, the introduction of electron-withdrawing groups, such as fluorine, enhances the potency of MAO A inhibition while having varying effects on MAO B activity . This suggests that this compound may similarly influence these pathways.
Antidepressant Potential
The compound's structural analogs have been investigated for their antidepressant properties, particularly focusing on their ability to inhibit MAO A, which is associated with mood regulation. The selectivity and potency of these compounds suggest potential therapeutic applications in treating depression .
Anticancer Activity
There is also emerging evidence that compounds with similar frameworks may exhibit anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation .
Case Studies and Research Findings
Properties
IUPAC Name |
tert-butyl N-[1-(4-fluorophenyl)cyclopropyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FNO2/c1-13(2,3)18-12(17)16-14(8-9-14)10-4-6-11(15)7-5-10/h4-7H,8-9H2,1-3H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAUUQCXGNGJXEK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC1)C2=CC=C(C=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50682017 |
Source
|
Record name | tert-Butyl [1-(4-fluorophenyl)cyclopropyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50682017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1255574-58-3 |
Source
|
Record name | tert-Butyl [1-(4-fluorophenyl)cyclopropyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50682017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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